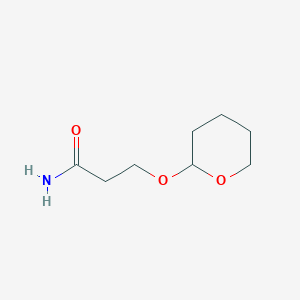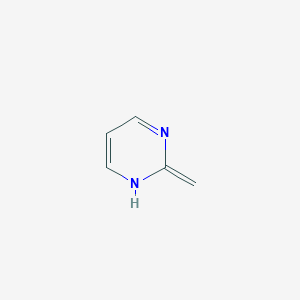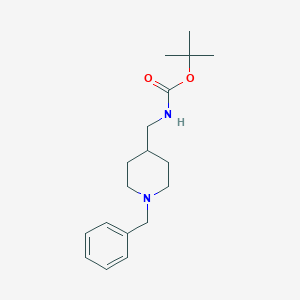
3-(Tetrahydropyran-2-yloxy)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Tetrahydropyran-2-yloxy)propanamide, also known as THPPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. THPPA is a derivative of the natural product, aspergillomarasmine A, and has been synthesized through a variety of methods.
Mechanism of Action
3-(Tetrahydropyran-2-yloxy)propanamide has been shown to inhibit the activity of bacterial enzymes, specifically the enzymes involved in the biosynthesis of peptidoglycan, which is a key component of bacterial cell walls. This inhibition leads to the disruption of bacterial cell wall synthesis and ultimately results in bacterial cell death.
Biochemical and Physiological Effects:
3-(Tetrahydropyran-2-yloxy)propanamide has been shown to have low toxicity and is generally well-tolerated in laboratory experiments. However, further studies are needed to fully understand its biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(Tetrahydropyran-2-yloxy)propanamide in lab experiments is its ability to inhibit bacterial enzymes, which could lead to the development of new antibiotics. However, one limitation is the need for further studies to fully understand its biochemical and physiological effects.
Future Directions
There are several future directions for the study of 3-(Tetrahydropyran-2-yloxy)propanamide. One direction is the development of new antibiotics based on 3-(Tetrahydropyran-2-yloxy)propanamide's ability to inhibit bacterial enzymes. Another direction is the study of 3-(Tetrahydropyran-2-yloxy)propanamide's potential applications in agriculture, specifically its ability to enhance plant growth and improve crop yields. Additionally, further studies are needed to fully understand 3-(Tetrahydropyran-2-yloxy)propanamide's biochemical and physiological effects, as well as its potential applications in material science.
Scientific Research Applications
3-(Tetrahydropyran-2-yloxy)propanamide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 3-(Tetrahydropyran-2-yloxy)propanamide has shown potential as an inhibitor of bacterial enzymes, which could lead to the development of new antibiotics. In agriculture, 3-(Tetrahydropyran-2-yloxy)propanamide has been studied for its potential to enhance plant growth and improve crop yields. In material science, 3-(Tetrahydropyran-2-yloxy)propanamide has been studied for its potential use in the synthesis of new materials with unique properties.
properties
CAS RN |
181636-84-0 |
|---|---|
Molecular Formula |
C8H15NO3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
3-(oxan-2-yloxy)propanamide |
InChI |
InChI=1S/C8H15NO3/c9-7(10)4-6-12-8-3-1-2-5-11-8/h8H,1-6H2,(H2,9,10) |
InChI Key |
QLBKEKFKRDNNQP-UHFFFAOYSA-N |
SMILES |
C1CCOC(C1)OCCC(=O)N |
Canonical SMILES |
C1CCOC(C1)OCCC(=O)N |
synonyms |
Propanamide, 3-[(tetrahydro-2H-pyran-2-yl)oxy]- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid](/img/structure/B65099.png)
![2H-Imidazole-2-thione, 1,3-dihydro-1-[(4-methoxyphenyl)amino]-4-methyl-5-phenyl-](/img/structure/B65100.png)


![Furo[2,3-c]pyridine-7-methanamine](/img/structure/B65110.png)


![(2-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-yl)hydrazine](/img/structure/B65113.png)



![(R)-1-Azaspiro[4.4]nonane-2,6-dione](/img/structure/B65117.png)

![4-[(2-Ethoxy-3,4-dioxocyclobut-1-enyl)amino]benzoic acid](/img/structure/B65125.png)